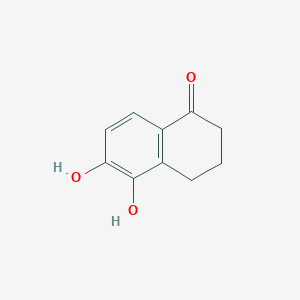

5,6-Dihydroxy-1-tetralone

Description

Structure

3D Structure

Properties

CAS No. |

59515-92-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5,6-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h4-5,12-13H,1-3H2 |

InChI Key |

KOTSTVOEHZEULD-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2O)O)C(=O)C1 |

Canonical SMILES |

C1CC2=C(C=CC(=C2O)O)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dihydroxy 1 Tetralone and Its Precursors

Strategies for Direct Synthesis of 5,6-Dihydroxy-1-tetralone

The direct synthesis of this compound presents a streamlined approach to obtaining this valuable compound. Key methodologies in this category include catalytic hydroxylation and single-step synthetic routes.

Catalytic Approaches for Hydroxylation

Catalytic hydroxylation offers a promising avenue for the direct introduction of hydroxyl groups onto the tetralone framework. Research has explored the use of various catalytic systems to achieve this transformation with high regio- and stereoselectivity. One notable approach involves the use of cytochrome P450-BM3 mutants. rsc.orgresearchgate.net These evolved enzymes have demonstrated remarkable efficiency in the C-H activating oxidative hydroxylation of 1-tetralone (B52770) derivatives. rsc.orgresearchgate.net This biocatalytic method can introduce hydroxyl groups at specific positions on the tetralone ring, offering a level of control that is often challenging to achieve with traditional chemical catalysts. researchgate.net

Another strategy involves the catalytic hydrogenation of 1,5-dihydroxynaphthalene (B47172). google.com This process, conducted in the presence of a palladium reducing catalyst and an alkali metal hydroxide (B78521), provides high yields of 5-hydroxy-1-tetralone (B126574), a closely related precursor. google.com While not directly yielding the 5,6-dihydroxy derivative, this method highlights the potential of catalytic reduction in synthesizing hydroxylated tetralones.

Single-Step Synthetic Routes

Single-step synthetic routes aim to construct the this compound molecule in a single, efficient chemical operation. While less common, these methods offer advantages in terms of atom economy and reduced synthetic steps.

Synthesis via Functionalized Tetralone Intermediates

A more prevalent and often more versatile approach to synthesizing this compound involves the use of functionalized tetralone intermediates. This strategy allows for greater control over the substitution pattern of the final product. A key intermediate in many of these synthetic pathways is 5,6-dimethoxy-1-tetralone (B1588383).

Preparation of 5,6-Dimethoxy-1-tetralone as a Precursor

5,6-Dimethoxy-1-tetralone serves as a crucial building block in the synthesis of various compounds, including the target molecule this compound. acs.orgscispace.com Its preparation has been the subject of considerable research, with several efficient methods being developed.

A particularly advantageous synthesis of 5,6-dimethoxy-1-tetralone begins with the inexpensive and readily available starting material, guaiacol. acs.orgresearchgate.net This facile route provides an economical pathway to this key intermediate. acs.orgresearchgate.net The development of this synthesis was a significant step forward in making compounds derived from 5,6-dimethoxy-1-tetralone more accessible. acs.orgresearchgate.net

Intramolecular cyclization is a powerful strategy for constructing the bicyclic core of the tetralone system. smolecule.combeilstein-journals.orghilarispublisher.com In the context of 5,6-dimethoxy-1-tetralone synthesis, this typically involves the cyclization of a suitably substituted phenylbutyric acid derivative. smolecule.com The classical approach utilizes strong acids like polyphosphoric acid or methanesulfonic acid to promote the intramolecular Friedel-Crafts acylation. smolecule.com This reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic attack on the aromatic ring to form the desired tetralone structure. smolecule.com

Recent advancements in this area have explored the use of alternative reaction conditions to improve yields and reduce side reactions. For instance, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been investigated for the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralone (B1666913) derivatives. beilstein-journals.org While this produces a different isomer, it showcases the ongoing efforts to develop new cyclization methodologies.

Another approach involves the cyclization of cyclopropyl (B3062369) ketones in the presence of p-toluene sulphonic acid and acetic anhydride (B1165640) to yield tetralones. hilarispublisher.com This method proceeds via the electrophilic ring-opening of the cyclopropyl ketone to form a carbocationic intermediate that subsequently cyclizes. hilarispublisher.com

The following table provides a summary of the key synthetic intermediates and their roles in the synthesis of this compound.

| Intermediate | Synthetic Role | Key Features |

| 5,6-Dimethoxy-1-tetralone | Precursor to this compound | Can be synthesized from guaiacol; amenable to intramolecular cyclization methods. acs.orgresearchgate.net |

| Guaiacol | Starting material for 5,6-dimethoxy-1-tetralone | Inexpensive and readily available. acs.orgresearchgate.net |

| 4-Phenylbutanoic acid derivatives | Precursors for intramolecular cyclization | Form the carbon skeleton of the tetralone ring system. smolecule.com |

| 1,5-Dihydroxynaphthalene | Starting material for catalytic hydrogenation | Yields 5-hydroxy-1-tetralone. google.com |

Functional Group Interconversions on Tetralone Skeletons

Functional group interconversion (FGI) represents a critical strategy in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of this compound synthesis, this often involves manipulating substituent groups on a pre-existing tetralone framework. A common precursor, 5,6-dimethoxy-1-tetralone, can be synthesized from the readily available starting material guaiacol. acs.org The methoxy (B1213986) groups can then be converted to hydroxyl groups through demethylation, typically using strong acids like hydrobromic acid. ut.ac.ir This two-step sequence of forming the ether and then cleaving it to reveal the desired hydroxyl groups is a classic example of FGI.

Another relevant FGI is the conversion of an amino group to a hydroxyl group. For instance, 6-amino-1-tetralone is a known synthetic intermediate. orgsyn.org While direct conversion to the corresponding phenol (B47542) can be challenging, it highlights the potential for diverse FGIs on the tetralone scaffold. The choice of reagents for these transformations is crucial to ensure chemoselectivity, particularly when multiple functional groups are present. imperial.ac.ukvanderbilt.edu

Synthetic Routes Utilizing Related Aromatic Precursors

An alternative to modifying a pre-formed tetralone is to construct the bicyclic system from aromatic precursors that already contain the desired dihydroxy substitution pattern or its masked equivalent.

Reductive Cyclization of Dihydroxynaphthalene Derivatives

The catalytic reduction of dihydroxynaphthalene derivatives presents a direct route to dihydroxytetralones. Specifically, 1,5-dihydroxynaphthalene can be selectively hydrogenated to yield 5-hydroxy-1-tetralone. google.com A patented process describes the reaction of an aqueous alcoholic solution of 1,5-dihydroxynaphthalene with one molar equivalent of hydrogen gas in the presence of a palladium catalyst and an alkali metal hydroxide to produce high yields of 5-hydroxy-1-tetralone. google.com This method highlights the potential for regioselective reduction of one aromatic ring of the naphthalene (B1677914) system. Further functionalization would be required to introduce the second hydroxyl group at the 6-position.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings and are widely used in the synthesis of tetralones. wikipedia.orgnih.gov The general approach involves the acylation of a suitable aromatic precursor with a dicarboxylic acid anhydride, such as succinic anhydride, followed by reduction and intramolecular cyclization. ut.ac.irsemanticscholar.org

For the synthesis of 5,8-dihydroxy-1-tetralone, a related dihydroxytetralone, 1,4-dimethoxybenzene (B90301) is acylated with succinic anhydride in the presence of aluminum chloride. ut.ac.ir The resulting keto acid is then reduced, and subsequent treatment with hydrobromic acid not only cleaves the methyl ethers to hydroxyl groups but also promotes the intramolecular Friedel-Crafts cyclization to form the tetralone ring. ut.ac.ir A similar strategy could be envisioned for this compound starting from 1,2-dimethoxybenzene. The Friedel-Crafts acylation is a versatile reaction, though it can be limited by the reactivity of the aromatic compound and the potential for polysubstitution. sigmaaldrich.com

A metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has also been developed for the synthesis of tetralones, offering a protocol with broad substrate generality and good functional group tolerance. rsc.org

Advanced Synthetic Transformations

More advanced synthetic methods offer greater control over regioselectivity and can provide access to complex tetralone derivatives.

Directed Metallation and Regioselective Oxidation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy utilizes a directing group to guide the deprotonation of a specific ortho-position by a strong base, followed by quenching with an electrophile. While direct application to the synthesis of this compound is not explicitly detailed in the provided results, the principle can be applied. For instance, a suitably protected dihydroxybenzene derivative could be subjected to DoM to introduce a side chain that can subsequently be cyclized to form the tetralone ring. The regioselectivity afforded by DoM can be crucial for installing substituents at the desired positions, which can be challenging with classical electrophilic aromatic substitution reactions. acs.org

Oxidative Dehydrogenation in Tetralone Systems

Oxidative dehydrogenation is a key transformation for converting tetralones into their corresponding naphthoquinones or other unsaturated derivatives. ut.ac.irnih.gov For example, 5,8-dihydroxy-1-tetralone can be oxidized to juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver(I) oxide. ut.ac.irut.ac.ir The reaction conditions can influence the product distribution; for instance, the presence of water during manganese dioxide oxidation of 5,8-dihydroxy-1-tetralone can increase the formation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.ir

While the primary focus of this reaction is often the synthesis of quinones, it demonstrates the reactivity of the tetralone core. Regioselective oxidation of tetrahydronaphthalenes to α-tetralones can also be achieved with high efficiency using DDQ in aqueous acetic acid at reflux. nih.gov This highlights the potential for selective oxidation at the benzylic position of a tetralin scaffold, which could be a step in a synthetic route towards a desired tetralone.

Table of Synthetic Reactions and Reagents

| Reaction Type | Starting Material Example | Reagent(s) | Product Example | Reference(s) |

| Demethylation & Cyclization | 4-(2,5-Dimethoxyphenyl)butanoic acid | 48% Hydrobromic acid | 5,8-Dihydroxy-1-tetralone | ut.ac.ir |

| Reductive Cyclization | 1,5-Dihydroxynaphthalene | H₂, Pd catalyst, Alkali metal hydroxide | 5-Hydroxy-1-tetralone | google.com |

| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene | Succinic anhydride, AlCl₃ | 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | ut.ac.ir |

| Oxidative Dehydrogenation | 5,8-Dihydroxy-1-tetralone | DDQ or Silver(I) oxide | Juglone | ut.ac.irut.ac.ir |

| Regioselective Oxidation | Tetrahydronaphthalenes | DDQ, aq. Acetic acid | α-Tetralones | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5,6 Dihydroxy 1 Tetralone

Reactivity of the Dihydroxyl Moiety

The catechol-like structure of the aromatic ring in 5,6-dihydroxy-1-tetralone is the primary site for oxidative reactions and can be chemically modified through protection strategies.

The vicinal diol functionality in this compound is susceptible to oxidation, leading to the formation of highly reactive o-quinone derivatives. This transformation is analogous to the oxidation of other catechols and their derivatives, such as 5,6-dihydroxyindole, which readily oxidizes to form quinonoid species. nih.gov The oxidation can be initiated by various reagents, including chemical oxidants or through electrochemical methods.

The mechanism involves the removal of two protons and two electrons from the hydroxyl groups, resulting in the formation of a 1,2-dione system on the aromatic ring. These resulting o-quinones are electrophilic and can participate in subsequent reactions. While direct studies on this compound are limited, research on analogous compounds like 5,8-dihydroxy-1-tetralone shows oxidation with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver(I) oxide yields naphthoquinone products. ut.ac.ir Similarly, α-tetralones can be oxidized to hydroxynaphthoquinones using oxygen and potassium t-butoxide. mdpi.com This suggests that under similar conditions, this compound would likely yield the corresponding 5,6-dioxo-1-tetralone, an o-quinone.

To prevent unwanted oxidation or to direct reactivity towards the ketone, the dihydroxyl group often requires protection. A common and effective strategy for protecting catechol moieties is the formation of a methylenedioxy bridge. This derivatization converts the two hydroxyl groups into a five-membered acetal (B89532) ring.

A particularly effective method for the methylenation of 5,6-dihydroxy-1-tetralones involves the use of bromochloromethane (B122714) (BrCH₂Cl) with cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). mdma.ch This reaction proceeds in high yield and avoids the need for strong bases or complex catalysts. mdma.ch The cesium carbonate acts as a base to deprotonate the hydroxyl groups, forming a diphenoxide, which then undergoes a double nucleophilic substitution with bromochloromethane to close the methylenedioxy ring. mdma.ch

Table 1: Conditions for Methylenation of this compound

| Reagents | Solvent | Temperature | Time | Yield | Reference |

| Cs₂CO₃, BrCH₂Cl | DMF | 110°C | 2 h | 92% | mdma.ch |

| Cs₂CO₃, BrCH₂Cl | CH₃CN | Reflux | 5 h | 85% | mdma.ch |

This protection strategy is valuable in multi-step syntheses, as the methylenedioxy group is stable under a variety of conditions but can be cleaved if necessary to regenerate the catechol. researchgate.net

Reactivity of the Ketone Functionality

The ketone group at the C-1 position is a key site for nucleophilic addition and condensation reactions, allowing for the modification of the alicyclic ring.

The ketone of this compound can be reduced to the corresponding secondary alcohol, 5,6-dihydroxy-1-tetralol. This transformation can be achieved using various reducing agents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. beilstein-journals.org In a related compound, tetralin-1,4-dione, NaBH₄ reduction gives the corresponding diol in high yield. beilstein-journals.org

For stereoselective reductions, more sterically hindered reagents or biocatalytic methods can be employed. The use of L-Selectride on tetralin-1,4-dione, for instance, leads to a high diastereoselectivity. beilstein-journals.org Furthermore, biocatalytic asymmetric reduction of 1-tetralones using enzymes like reductases from various microorganisms is a well-established method to produce optically active 1-tetralols with high enantioselectivity. researchgate.net These enzymatic systems offer a green and efficient alternative to traditional chemical reductants. researchgate.net

Table 2: Potential Reducing Agents for 1-Tetralone (B52770) Moiety

| Reducing Agent | Product Type | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | Tetralol | Low diastereoselectivity | beilstein-journals.org |

| L-Selectride | Tetralol | High diastereoselectivity | beilstein-journals.org |

| Biocatalysts (e.g., Reductases) | Chiral Tetralol | High enantioselectivity | researchgate.net |

The α-methylene group (at C-2) adjacent to the ketone is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with other carbonyl compounds, such as aldehydes and ketones.

A prominent example is the Knoevenagel condensation. Studies on 5-methoxy-1-tetralone (B1585004), a close analog, show that it reacts with glyoxylic acid in the presence of an acid catalyst to yield (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. mdpi.comresearchgate.net The reaction proceeds by initial enolization of the tetralone, followed by nucleophilic attack on the aldehyde of glyoxylic acid and subsequent dehydration to form a new carbon-carbon double bond at the C-2 position. mdpi.com This type of reaction allows for the extension of the carbon skeleton and the introduction of new functional groups. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the aromatic ring is governed by the electronic properties of the existing substituents. In this compound, the two hydroxyl groups are powerful activating, ortho, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.org The fused alkyl ring is a weak activating group, also directing ortho and para.

For electrophilic substitution, the directing effects of the hydroxyl groups dominate. The C-5 and C-6 hydroxyl groups strongly activate the ring towards attack by electrophiles. The positions ortho and para to these groups are C-7, C-8, and C-4. However, the C-4 position is part of the fused ring junction. Therefore, electrophilic attack is most likely to occur at the C-7 and C-8 positions. The C-7 position is para to the C-5 hydroxyl and ortho to the C-6 hydroxyl, making it a highly favored site for substitution. The C-8 position is ortho to the C-5 hydroxyl group. Friedel-Crafts-type cyclizations to form tetralone derivatives from precursors with 3,4-dioxygenated phenyl rings show a strong preference for cyclization at the position equivalent to C-6 (relative to the side chain), which corresponds to the C-7 position in the final tetralone, reinforcing its high reactivity. macewan.ca

Nucleophilic aromatic substitution (NAS) is generally difficult on such an electron-rich aromatic ring. researchgate.net NAS typically requires the presence of strong electron-withdrawing groups to make the ring susceptible to attack by nucleophiles. Since this compound contains strong electron-donating groups, it is generally unreactive towards nucleophilic aromatic substitution unless the ring is modified with powerful deactivating groups, or under specific, forcing reaction conditions.

Mechanistic Investigations of Key Transformations

Mechanistic studies specific to this compound are not extensively detailed in the available literature. However, understanding its reactivity can be inferred from the well-documented chemistry of related tetralone scaffolds. The presence of the electron-rich dihydroxy-aromatic ring and the reactive carbonyl group are the principal drivers of its chemical transformations.

Key transformations for tetralones, in general, include electrophilic aromatic substitution, reactions at the α-position to the carbonyl group via enolate or enol intermediates, and reduction or oxidation of the ketone. For instance, the synthesis of 5-, 6-, and 7-hydroxy-1-tetralones is often achieved by the demethylation of the corresponding methoxy-1-tetralones using reagents like aluminum chloride (AlCl₃). nih.gov This highlights a common transformation pathway for hydroxylated tetralones.

The oxidation of tetralin, the parent hydrocarbon, can be influenced by catalysts. Strong alkalis can act as powerful catalysts for the initial oxidation of tetralin, but this catalytic activity can be quickly followed by an inhibiting action due to the base-catalyzed enolization and subsequent oxidation of the 1-tetralone product to form naphtholic compounds. cdnsciencepub.com

Catalysis plays a crucial role in mediating the rearrangements and cyclizations of tetralone derivatives, often enabling highly selective and efficient transformations. While specific catalytic systems for this compound are not widely reported, the broader family of tetralones participates in a range of catalyzed reactions.

One significant transformation is catalytic hydrogenation. For example, 5,6-dihydroxytetralin can be produced from this compound via catalytic hydrogenation. google.com The asymmetric hydrogenation of substituted 1-tetralones is a well-studied area, with catalysts based on ruthenium complexes with chiral ligands like TolBINAP and IPHAN showing high activity and enantioselectivity for substrates such as 5-methoxy-1-tetralone. nih.gov These catalysts facilitate the reduction of the ketone to the corresponding alcohol with excellent stereocontrol. nih.gov The flexible seven-membered chelate ring formed between the chiral 1,4-diamine ligand and the ruthenium center is thought to accommodate the rigid bicyclic structure of the tetralone effectively. nih.gov

Another important catalytic reaction is the Torgov cyclization, which is a key step in the synthesis of steroids. A highly enantioselective Torgov cyclization has been developed using a chiral disulfonimide (DSI) as a Brønsted acid catalyst. uoi.gr This reaction involves the cyclization of a diketone derived from 6-methoxy-1-tetralone (B92454) to form a steroidal diene with high yield and enantiomeric excess. uoi.gr

Furthermore, catalyst-controlled regiodivergent cyclizations have been demonstrated for related systems, allowing access to either five- or six-membered fused heterocycles from the same starting materials. rsc.org Computational studies suggest that the choice between a 5-exo or 6-endo cyclization pathway can be dictated by the bonding affinity of the radical intermediate to the metal center of the catalyst. rsc.org

Detailed kinetic studies specifically for reactions involving this compound are scarce in the surveyed scientific literature. However, kinetic analyses of closely related compounds, such as 5-methoxy-1-tetralone, provide valuable insights into the reaction dynamics that can be expected for this class of compounds.

A notable example is the kinetic study of the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid. mdpi.com This reaction produces (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, and its progress was monitored over time at different temperatures. mdpi.com The study determined that the reaction follows pseudo-first-order kinetics with respect to the tetralone. mdpi.com The activation energy (Ea) was calculated to be 43.1014 kJ/mol, indicating a high sensitivity of the reaction rate to temperature changes. mdpi.com

The optimal reaction conditions for this specific transformation were found to be a reaction time of 24 hours at 85 °C, which resulted in a 94.16% yield. mdpi.com The kinetic parameters obtained from this study are summarized in the table below.

| Temperature (°C) | Yield (%) | Kinetic Model | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 75 | 90.30 | Pseudo-first-order | 43.1014 |

| 80 | 93.75 | ||

| 85 | 94.16 |

Such kinetic studies are fundamental for understanding reaction mechanisms, optimizing reaction conditions, and scaling up chemical processes for industrial applications. While this data is for a methoxy-analogue, it illustrates the type of kinetic behavior that could be investigated for this compound in similar condensation reactions.

Derivatives and Analogues of 5,6 Dihydroxy 1 Tetralone

Design Principles for Structural Modification

The structural modification of the 5,6-dihydroxy-1-tetralone core is guided by established structure-activity relationships (SAR) to enhance desired biological effects. nih.gov Key features of the tetralone molecule, such as the ketone group, the aromatic ring, and the aliphatic ring, are all targets for modification. psu.edu The design of analogues often aims to incorporate the essential structural elements required for a specific biological activity while altering other parts of the molecule to improve potency, selectivity, or pharmacokinetic properties. psu.edu

Principles for modification include:

Ring Substitution: Introducing or altering substituents on the aromatic ring, such as hydroxyl or methoxy (B1213986) groups, can significantly influence biological activity. acs.orgmaterialsciencejournal.org The position and nature of these substituents are critical. materialsciencejournal.org For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interaction with biological targets. tandfonline.com

Side Chain Introduction: Attaching various side chains, often at the C2 position adjacent to the carbonyl group, is a common strategy. tandfonline.comresearchgate.net Modifications can involve varying the length, branching, and functional groups of the side chain to probe the binding pockets of target proteins. psu.edumdpi.com

Ring System Alteration: The core tetralone structure can be expanded or contracted, or fused with other heterocyclic rings to create entirely new chemical entities with potentially novel biological profiles. tandfonline.comderpharmachemica.com

Stereochemistry: For chiral derivatives, the specific three-dimensional arrangement of atoms is crucial for biological activity. Design strategies often focus on synthesizing or isolating a single, more active enantiomer. tandfonline.comresearchgate.net

These design principles are systematically applied to generate libraries of tetralone derivatives for screening and optimization in drug development programs. ingentaconnect.comnih.gov

Synthesis of Hydroxy- and Methoxy-Substituted Tetralone Analogues

The synthesis of tetralone analogues bearing different hydroxylation and methoxylation patterns is crucial for exploring structure-activity relationships. Efficient synthetic routes have been developed to access these key intermediates.

A general and efficient method for preparing highly oxygenated tetralone analogues involves a directed metallation procedure followed by a regioselective methylene (B1212753) oxidation. memphis.edu For example, this strategy has been successfully used to synthesize 5-hydroxy-6-methoxy-1-tetralone (B8687942) and its 7-hydroxy regioisomer. memphis.edu

Furthermore, hydroxy-1-tetralones can be prepared from their corresponding methoxy derivatives. The demethylation of methoxy-1-tetralones using reagents like aluminum chloride (AlCl₃) is a common method to yield the desired hydroxy-tetralones. nih.gov This approach has been used to synthesize 5-, 6-, and 7-hydroxy-1-tetralone (B1583441). nih.gov

Nitration is another important reaction for functionalizing the aromatic ring of tetralones, often serving as a step towards introducing other functional groups. The nitration of substituted 1-tetralones, such as 5-hydroxy-1-tetralone (B126574) and various methoxy-1-tetralones, has been studied using different nitrating agents and conditions, leading to a variety of nitro-substituted derivatives. materialsciencejournal.org For example, nitration of 5-hydroxy-1-tetralone with nitric acid in acetic acid can yield the 6-nitro isomer as the major product at room temperature. materialsciencejournal.org

The following table summarizes synthetic routes for selected hydroxy- and methoxy-substituted tetralones:

| Starting Material | Reagents/Conditions | Product(s) | Yield | Reference |

| Methoxy-1-tetralone derivatives (7a-c) | AlCl₃ | 5-, 6-, and 7-hydroxy-1-tetralone (8a-c) | Not specified | nih.gov |

| 5-Hydroxy-1-tetralone | HNO₃, AcOH, room temperature | 6-Nitro-5-hydroxy-1-tetralone | 47% | materialsciencejournal.org |

| 6-Methoxy-1-tetralone (B92454) | H₂SO₄/HNO₃, Acetone, 0°C | 5-Nitro- and 7-nitro-6-methoxy-1-tetralone | 35% and 30% | materialsciencejournal.org |

| 5-Methoxy-1-tetralone (B1585004) | Cu(NO₃)₂ / Ac₂O, Et₂O, room temperature | 6-Nitro- and 8-nitro-5-methoxy-1-tetralone | 1:1 ratio | materialsciencejournal.org |

| 1-Hydroxytetralin | Six-step synthesis | 5-Methoxy-6-isopropyl-1-tetralone | Not specified | researchgate.net |

| 6-Methoxy-1-tetralone | Multi-step transformation | 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Superior to previously reported methods | researchgate.net |

Tetralone Derivatives with Modified Side Chains

Modification of the tetralone scaffold by introducing side chains, particularly at the C2 position, has led to compounds with a wide range of biological activities. A prominent class of such derivatives is the (E)-2-arylmethylene-1-tetralones, which are typically synthesized via an aldol (B89426) condensation reaction between a substituted 1-tetralone (B52770) and an appropriate benzaldehyde (B42025) under acidic or basic conditions. researchgate.netnih.gov

The nature of the substituent on the benzylidene moiety plays a critical role in the biological activity of these compounds. For example, novel substituted 6,7-dimethoxy-1-tetralones with lipophilic or hydrophilic substituents on the (E)-2-benzylidene group have shown significant cytotoxic effects against tumor cells. researchgate.net Similarly, introducing aminoguanidinium moieties to the tetralone structure has resulted in derivatives with potent antibacterial activity. mdpi.com

Bicyclic analogues of the plant hormone abscisic acid (ABA) have been designed based on a tetralone core. psu.edu These analogues incorporate the structural elements and functional groups of ABA required for biological activity and have been synthesized in multiple steps starting from 1-tetralone. psu.edu

Heterocyclic Fused Tetralone Systems

The fusion of heterocyclic rings to the tetralone framework is a powerful strategy for creating novel chemical structures with diverse pharmacological properties. ingentaconnect.comchimia.ch 1-Tetralone and its derivatives serve as versatile starting materials for the synthesis of various fused heterocyclic systems. researchgate.netingentaconnect.com

Examples of heterocyclic systems derived from tetralones include:

Spiro Compounds: Arylidene tetralones can be used as synthons to create spiro oxiranes, isoxazolines, and pyrazolines through reactions with reagents like hydrogen peroxide, hydroxylamine, and hydrazine, respectively. researchgate.net

Pyrazoloindazoles: Dilithiated 1-tetralone carbomethoxyhydrazone reacts with aromatic esters to form NH- and 2H-4,5-dihydrobenz[g]indazoles. acs.org

Benz-[g]-indenones and other 1-Tetralones: Functionalized 5-membered heterocyclic perchlorates can undergo domino reactions with arenes to synthesize novel benz-[g]-indenones and 1-tetralone derivatives. derpharmachemica.com

Pyrimidines and Pyrimidine (B1678525) Thiones: Arylidene tetralones can react with urea (B33335) or thiourea (B124793) to yield pyrimidine and pyrimidine thione derivatives fused to the tetralone system. researchgate.net

These synthetic strategies provide access to a rich diversity of complex heterocyclic structures built upon the tetralone scaffold. chimia.chresearchgate.net

Chiral Synthesis and Resolution of Tetralone Derivatives

Many tetralone derivatives are chiral, and their enantiomers often exhibit different biological activities. Therefore, the stereoselective synthesis or resolution of racemic mixtures is of significant importance. tandfonline.com

High-performance liquid chromatography (HPLC) is a widely used technique for the enantiomeric resolution of racemic tetralone derivatives. tandfonline.comtandfonline.comresearchgate.netnih.gov Various chiral stationary phases (CSPs) have been successfully employed for this purpose.

Polysaccharide-based CSPs: Columns such as Chiralcel OB, Chiralcel OD, Chiralpak AD, and Chiralpak AS have been used to separate enantiomers of tetralone derivatives that act as 17α-hydroxylase/17,20-lyase inhibitors. tandfonline.comtandfonline.com The separation mechanism on these phases often involves π-π interactions, hydrogen bonding, and steric effects. tandfonline.com Amylose-based CSPs, like Chiralpak AS, have been shown to be particularly effective for resolving these types of racemic tetralone analogues. tandfonline.comtandfonline.com

Macrocyclic Antibiotic CSPs: Chirobiotic R, T, and V columns have been utilized for the enantiomeric resolution of substituted 2-(4-pyridylalkyl)-1-tetralone derivatives. nih.gov

The following table presents data on the HPLC resolution of tetralone derivatives on different chiral stationary phases:

| Chiral Stationary Phase | Analyte Type | Mobile Phase | Key Findings | Reference |

| Chiralpak AS (amylose-tris-(S-α-methylphenylcarbamate)) | Tetralone derivatives (P450 17α inhibitors) | Hexane:Ethanol:Methanol (B129727) (90:7:3 v/v/v) + 0.5% triethylamine | Achieved complete baseline separation (α = 1.1-1.3, Rs = 2.28-10.23) | tandfonline.comtandfonline.com |

| Chirobiotic T | 2-(4-pyridylalkyl)-1-tetralone derivatives | Hexane-ethanol-triethylamine (12:8:0.01, v/v/v) | Separation factor (α) values from 2.02 to 2.88 | nih.gov |

| Chirobiotic R | 2-(4-pyridylalkyl)-1-tetralone derivatives | Hexane-ethanol-triethylamine (12:8:0.01, v/v/v) | Separation factor (α) values from 1.32 to 2.51; considered the best resolution | nih.gov |

| CHIRALPAK IC (cellulose based) | Eight tetralone derivative enantiomers | n-hexane/2-propanol | Satisfactory enantioseparation achieved; process was enthalpy controlled | researchgate.net |

In addition to chromatographic resolution, enantioselective synthesis provides a direct route to chiral tetralone derivatives. One such method is the oxidative kinetic resolution of cis-fused tricyclic 1-tetralone derivatives using a guanidine–bisurea bifunctional organocatalyst, which affords α-hydroxylation products and unreacted tetralones with good to high enantioselectivity. thieme-connect.com

Biological Activities and Mechanistic Investigations of 5,6 Dihydroxy 1 Tetralone Analogues Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Substituted Tetralones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetralone derivatives by identifying the key structural features required for interaction with specific biological targets. researchgate.net For monoamine oxidase (MAO) inhibition, the position of substituents on the α-tetralone ring is critical. researchgate.net Studies have shown that substitution at the C7 position of 1-tetralones leads to significantly better MAO inhibition compared to substitution at the C6 position. nih.gov Specifically for MAO-A inhibition, a benzyloxy substituent at the C6 position is more favorable than phenylethoxy or phenylpropoxy groups. nih.gov For MAO-B inhibition, the presence of alkyl and halogen substituents on the meta and para positions of a benzyloxy ring enhances the inhibitory potency. nih.gov

In the context of anticancer activity, SAR studies suggest that halogen substitutions at specific positions on the tetralone scaffold can improve efficacy. For instance, research on (E)-2-benzylidene-1-tetralones revealed that compounds with lipophilic substituents on the benzylidene moiety displayed significant cytotoxic effects. researchgate.net

For inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), SAR exploration indicated that meta-substitution on the D ring of the tetralone structure improved potency. nih.gov Furthermore, α-ethyl analogues were consistently found to be more potent DGAT1 inhibitors than the corresponding α-methyl analogues. nih.gov

The antifungal activity of tetralone derivatives is also influenced by the nature of the substituent on the carbonyl moiety. nih.gov Derivatives with R groups such as Phenyl (Ph), Methoxy (B1213986) (OMe), and O-CH₂-CH₃ demonstrated superior potency compared to those with a methyl (CH₃) group. nih.gov

Enzymatic Interactions and Inhibition Mechanisms

Tetralone derivatives have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme existing in two isoforms, MAO-A and MAO-B, which are significant targets for treating neuropsychiatric and neurodegenerative disorders. nih.govresearchgate.net α-Tetralone analogues are potent inhibitors of both MAO-A and MAO-B, often exhibiting selectivity for the MAO-B isoform. nih.govnih.gov

A series of C6-substituted α-tetralone derivatives were found to be highly potent MAO-B inhibitors, with all tested compounds showing IC₅₀ values in the nanomolar range (<78 nM). nih.gov While most were selective for MAO-B, many also acted as potent MAO-A inhibitors (IC₅₀ values <792 nM). nih.gov Similarly, arylalkyloxy substitution at the C7 position yielded compounds with high inhibition potencies for the human MAO-B isoform, with all compounds possessing IC₅₀ values in the submicromolar range (0.00089–0.047 μM). nih.govresearchgate.net These C7-substituted derivatives were also potent MAO-A inhibitors (IC₅₀ values 0.010–0.741 μM) but remained selective for MAO-B. nih.govresearchgate.net

Kinetic studies showed that while a representative C7-substituted α-tetralone acts as a reversible MAO-A inhibitor, its inhibition of MAO-B is not readily reversed by dialysis. nih.govresearchgate.net The search for dual inhibitors has also been explored; a 1-tetralone (B52770) derivative (4d) substituted with a nitrocatechol moiety showed promise as a dual inhibitor of catechol O-methyltransferase (COMT) and MAO-B, with IC₅₀ values of 0.42 μM and 7.83 μM, respectively. nih.gov

| Compound | Target | IC₅₀ Value (μM) | Selectivity | Source |

|---|---|---|---|---|

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | 287-fold for MAO-B over MAO-A | nih.gov |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | 3.25-fold for MAO-A | nih.gov |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 | Selective for MAO-B | thieme-connect.com |

| (2E)-2-[(2-Chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | 1.37 | - | thieme-connect.com |

| 1-Tetralone derivative (4d) with nitrocatechol | MAO-B | 7.83 | Dual COMT/MAO-B inhibitor | nih.gov |

| C7-Substituted α-tetralone derivatives | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | nih.gov |

| C7-Substituted α-tetralone derivatives | MAO-A | 0.010 - 0.741 | - | nih.gov |

| 1-Tetralone derivative (1f) | MAO-B | 0.0012 | MAO-B selective | nih.gov |

| 1-Tetralone derivative (1h) | MAO-B | 0.0011 | MAO-B selective | nih.gov |

Tetralone derivatives have been shown to interact with inflammatory pathways, including those involved in prostaglandin (B15479496) synthesis. Prostaglandin E2 (PGE2), a key mediator in inflammatory processes like fever, is synthesized by cyclooxygenase-2 (COX-2) and microsomal PGE2 synthase-1. researchgate.net Certain tetralone and indanone derivatives containing a thiosemicarbazone moiety have been designed and evaluated as selective COX-2 inhibitors. dntb.gov.ua Additionally, tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), which plays a role in regulating macrophage activation during systemic inflammation. researchgate.net

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. rsc.orgnih.gov Several tetralone derivatives have been investigated for their AChE inhibitory activity.

A series of 6-methoxy-1-tetralone (B92454) derivatives bearing an N-aryl pyridinium (B92312) moiety were designed as AChE inhibitors, with IC₅₀ values ranging from 0.025 to 23.743 μM. researchgate.net In another study, a tetralone analogue (4a) linked to a coumarin (B35378) scaffold showed an IC₅₀ value of 4.941 μM. rsc.org This study noted that an increase in the size of the substituent, as with the tetralone analogue, led to a reduction in inhibitory potency compared to smaller analogues. rsc.org Interestingly, a study that isolated 4,8-dihydroxy-1-tetralone found it did not exhibit AChE inhibitory activity. tandfonline.com

| Compound/Derivative Class | IC₅₀ Value (μM) | Source |

|---|---|---|

| 6-Methoxy-1-tetralone derivatives with N-aryl pyridinium | 0.025 - 23.743 | researchgate.net |

| Coumarin-tetralone analogue (4a) | 4.941 | rsc.org |

| 4,8-Dihydroxy-1-tetralone | No activity | tandfonline.com |

Cellular and Molecular Biological Responses

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, can cause cellular damage when their levels exceed the capacity of antioxidant defense systems. mdpi.comnih.gov Tetralone derivatives have demonstrated significant antioxidant properties and the ability to scavenge ROS. nih.govacs.org The antioxidant mechanism involves neutralizing free radicals, which helps prevent cellular damage.

The phenolic hydroxyl groups in dihydroxy-tetralone derivatives are linked to their antioxidant activity. Studies have shown that the introduction of an amino moiety into the 1-tetralone chalcone (B49325) skeleton can greatly enhance ROS inhibitory potency in LPS-stimulated RAW 264.7 macrophages. researchgate.net For example, a 6-amino-1-tetralone derivative with an o-fluorobenzylidene group was identified as a highly potent ROS inhibitor with an IC₅₀ value of 0.25 μM. researchgate.net Other research found that tetralone derivatives can reduce ROS and nitrite (B80452) production in LPS-treated macrophage cells. researchgate.net

Several tetralone derivatives also showed potent DPPH radical scavenging activities, in some cases better than the positive control, ascorbic acid. nih.gov

| Compound/Derivative | Assay | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| 6-Amino-1-tetralone chalcone derivative (o-fluorobenzylidene) | ROS Inhibition (LPS-stimulated RAW 264.7) | IC₅₀ = 0.25 µM | researchgate.net |

| Cytoindenone A (Indenone derivative) | DPPH Scavenging | EC₅₀ = 11.2 µM | nih.gov |

| Cytoindenone C (Indenone derivative) | DPPH Scavenging | EC₅₀ = 16.6 µM | nih.gov |

| Tetralone derivative 3a | Fenton-reaction initiated deoxyribose degradation | Showed high increase in antioxidant effect at 200 μM | semanticscholar.org |

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of tetralone, a structural component of 5,6-dihydroxy-1-tetralone, have demonstrated notable antimicrobial properties. These compounds are being explored for their potential as novel antibacterial and antifungal agents. The antimicrobial efficacy of these derivatives often depends on the nature and position of substituent groups on the tetralone scaffold.

Recent studies have focused on synthesizing and evaluating various tetralone derivatives for their in vitro activity against a range of bacterial and fungal pathogens. nih.govacs.org For instance, certain α-tetralone derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in some cases comparable to or better than established antibiotics like ampicillin (B1664943) and vancomycin. acs.org The introduction of specific functional groups, such as O-ethyl, has been shown to enhance antifungal activity against pathogens like Aspergillus niger. nih.gov

The antimicrobial potential of tetralone derivatives is not limited to direct action against microbes. Some derivatives, when combined with existing antibiotics, have shown the ability to overcome drug resistance in bacteria like Staphylococcus aureus. nih.gov This suggests a potential role for these compounds as adjuvants in antibiotic therapy. The mechanism of action is thought to involve disruption of the bacterial cell membrane and potential inhibition of key enzymes like dihydrofolate reductase. nih.gov

Chalcone-based tetralone derivatives have also been synthesized and screened for their antimicrobial properties. healthinformaticsjournal.com These hybrid molecules have shown activity against both bacteria and fungi, with some compounds exhibiting potent effects. healthinformaticsjournal.comijrpc.com The presence of electron-withdrawing groups, such as chloro and fluoro, on the benzylidene portion of the molecule has been correlated with increased antimicrobial activity. ijrpc.com

It is important to note that the antimicrobial spectrum and potency can vary significantly among different tetralone analogues. For example, while some derivatives exhibit broad-spectrum activity, others may be more effective against specific types of microorganisms. nih.govnih.gov The structure-activity relationship is a key area of ongoing research to optimize the antimicrobial effects of this class of compounds.

Table 1: Antimicrobial Activity of Selected Tetralone Derivatives

| Compound/Derivative | Target Microorganism | Activity/Potency | Reference |

| α-Tetralone derivatives | E. coli, Salmonella spp., MRSA, B. cereus | MIC values ranging from 31.25 to 62.5 μg/mL for potent compounds. acs.org | acs.org |

| O-Ethyl substituted tetralone | A. niger | Significant fungicidal effect with an MIC of 62.5 μg/mL. nih.gov | nih.gov |

| Aminoguanidine-tetralone derivatives | ESKAPE pathogens, S. aureus | MICs ranging from 0.5 to 32 μg/mL. nih.gov | nih.gov |

| Chloro and fluoro substituted indazoline tetralone | E. coli, Pseudomonas spp. | Potent antimicrobial activity. ijrpc.com | ijrpc.com |

| (4S)-4,8-dihydroxy-1-tetralone | Cladosporium cladosporioides, C. sphaerospermum | Antifungal activity comparable to nystatin. scielo.brscielo.br | scielo.brscielo.br |

Plant Growth Regulation and Allelochemical Activity

Certain dihydroxy-1-tetralone analogues have been identified as potent allelochemicals, substances produced by plants that can influence the growth of neighboring plants. Specifically, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from the outer bark of Carya cathayensis, has been shown to act as a plant growth inhibitor. nih.govmdpi.com

The phytotoxic effects of 4,8-DHT have been observed on various plant species, including lettuce, radish, cucumber, onion, and wheat. mdpi.com The intensity of its inhibitory action is dependent on both the concentration of the compound and the specific plant species being tested. mdpi.com For instance, lettuce has been found to be particularly sensitive to 4,8-DHT treatment. mdpi.com This compound has been shown to significantly affect both seed germination and seedling growth. mdpi.com

The allelopathic activity of these compounds suggests their potential for development as natural herbicides. nih.govmdpi.com Research into the allelopathic properties of tetralone derivatives is ongoing, with a focus on understanding their mechanism of action and identifying the most effective compounds for weed control. mdpi.com The dual nature of some allelochemicals, which can inhibit the growth of some plants while promoting the growth of others at different concentrations, is also an area of investigation. mdpi.com

To elucidate the molecular mechanisms underlying the allelopathic effects of dihydroxy-1-tetralone analogues, transcriptome analyses have been conducted on plants treated with these compounds. nih.govmdpi.com A study on the response of Digitaria sanguinalis, Arabidopsis thaliana, and Poa annua to 4,8-dihydroxy-1-tetralone (4,8-DHT) revealed a significant number of differentially expressed genes (DEGs). nih.gov

These DEGs were found to be enriched in several key biological pathways, including:

Photosynthesis nih.gov

Carbon fixation nih.gov

Glutathione (B108866) metabolism nih.gov

Phenylpropanoid biosynthesis nih.gov

Oxidative phosphorylation nih.gov

The analysis showed that treatment with 4,8-DHT led to a significant decrease in the transcript levels of genes related to photosynthesis (PSI and PSII), as well as LHCA/B-related genes, in Digitaria sanguinalis and Arabidopsis thaliana. nih.gov Conversely, the expression of genes involved in glutathione metabolism and phenylpropanoid biosynthesis was upregulated in Arabidopsis thaliana and Poa annua but downregulated in Digitaria sanguinalis. nih.gov

Furthermore, in Arabidopsis thaliana, DEGs were also enriched in plant hormone signal transduction and the MAPK signaling pathway, indicating that these pathways play a crucial role in the plant's response to the allelochemical stress. nih.gov These transcriptomic studies provide valuable insights into the complex molecular responses of plants to tetralone-based allelochemicals and help to identify the key genes and pathways involved in growth inhibition. nih.govresearchgate.netplos.org

Induction of Apoptosis in Malignant Cells by Tetralone Compounds

Tetralone derivatives have emerged as a promising class of compounds with the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity makes them attractive candidates for the development of novel anticancer agents.

Studies have shown that certain tetralone analogues can effectively trigger apoptosis in human cancer cells, including breast cancer and non-small cell lung cancer lines. rsc.orgnih.gov For example, 2-(3′,4′-Dimethoxybenzylidene)tetralone has been found to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS). rsc.org Similarly, novel chalcones synthesized from tetralones and indolecarboxaldehydes have demonstrated potent, dose-dependent induction of apoptosis in A549 lung cancer cells. nih.gov

The mechanisms by which tetralone compounds induce apoptosis are multifaceted. Some derivatives have been shown to arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation. rsc.orgresearchgate.net For instance, certain 2-benzylidene tetralone analogues cause a G0/G1 phase arrest in breast cancer cells. rsc.orgresearchgate.net

Furthermore, some tetralone derivatives have been observed to modulate the expression of key proteins involved in cell survival and apoptosis. For example, 7-Methoxy-1-tetralone has been shown to suppress the proliferation and migration of hepatocellular carcinoma cells by regulating the expression of c-Met, p-AKT, NF-κB, MMP2, and MMP9. nih.gov

The selectivity of these compounds is also a critical aspect of their therapeutic potential. Notably, some indolyl-tetralone chalcones have exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, highlighting their potential for targeted cancer therapy. nih.gov

Table 2: Apoptotic Activity of Selected Tetralone Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

| 2-(3′,4′-Dimethoxybenzylidene)tetralone | Breast cancer cells | ROS generation, G0/G1 cell cycle arrest. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Indolyl-tetralone chalcones | A549 (non-small cell lung cancer) | G2/M cell cycle interruption, selective apoptosis induction. nih.gov | nih.gov |

| 7-Methoxy-1-tetralone | HepG2 (hepatocellular carcinoma) | Regulation of c-Met, p-AKT, NF-κB, MMP2, and MMP9. nih.gov | nih.gov |

Protein Binding and Metabolic Pathway Modulation

The biological activities of this compound and its analogues are intrinsically linked to their interactions with various proteins and their ability to modulate metabolic pathways.

In the context of plant allelopathy, transcriptome analysis of plants treated with 4,8-dihydroxy-1-tetralone revealed that a significant number of differentially expressed genes were associated with "protein binding" as a key molecular function. mdpi.com This suggests that the compound's inhibitory effects on plant growth are mediated through its binding to and subsequent modulation of various proteins within the plant cells.

In mammalian systems, tetralone derivatives have been investigated for their ability to bind to and inhibit specific enzymes. For instance, certain tetralone derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. researchgate.netresearchgate.net This inhibitory action highlights the potential of these compounds in the context of neurological disorders. The binding of these derivatives to MAO isoforms can be highly potent and selective. researchgate.netresearchgate.net

Furthermore, some tetralone analogues have been identified as retinoic acid metabolism blocking agents (RAMBAs). researchgate.net They can bind to and inhibit cytochrome P450 enzymes, such as CYP26A1, which are responsible for the breakdown of retinoic acid. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these tetralones within the active sites of these enzymes, revealing key interactions that contribute to their inhibitory activity. researchgate.net

Role as Building Blocks for Bioactive Molecules

The tetralone scaffold, including that of this compound, serves as a versatile and valuable building block in the synthesis of a wide array of more complex and biologically active molecules. mdpi.comsemanticscholar.org Its rigid bicyclic structure provides a robust framework that can be readily functionalized to create diverse chemical libraries for drug discovery and other applications.

One of the key applications of tetralones as synthetic intermediates is in the construction of natural products and their analogues. semanticscholar.orgresearchgate.net For example, tetralone derivatives have been utilized in the total synthesis of bioactive diterpenes like (+) triptoquinone A. researchgate.net They are also crucial precursors for the synthesis of various heterocyclic compounds with potential pharmaceutical applications. ijrpc.com

The reactivity of the tetralone core allows for a variety of chemical transformations. The ketone functionality can undergo reactions such as aldol (B89426) condensations to form chalcone-based derivatives, which have shown significant antimicrobial and anticancer activities. healthinformaticsjournal.com Reduction of the ketone yields the corresponding tetralol, which can also serve as a precursor for other bioactive compounds. researchgate.net

Furthermore, the aromatic ring of the tetralone can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the resulting molecules. researchgate.net The synthesis of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin [5,6(HO)2DPAT], a compound with dopaminergic activity, starts from a dimethoxynaphthalene precursor that is related to the dihydroxytetralone structure. researchgate.net

The utility of tetralones as building blocks is further exemplified by their use in the synthesis of compounds targeting specific biological pathways. For instance, they are used to create inhibitors of monoamine oxidase and retinoic acid metabolism blocking agents. researchgate.netresearchgate.net The ability to readily modify the tetralone structure allows for the optimization of binding affinity and selectivity for these protein targets.

Computational Chemistry and Spectroscopic Analysis of 5,6 Dihydroxy 1 Tetralone

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity, guiding experimental studies and the rational design of new chemical entities.

Density Functional Theory (DFT) Studies of Molecular Stability and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. mdpi.comorientjchem.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. mdpi.com

Theoretical studies on related tetralone structures often employ DFT to calculate various molecular descriptors that provide insights into their stability and reactivity. mdpi.comorientjchem.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular kinetic stability; a larger gap generally implies greater stability. mdpi.com

Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com For 5,6-Dihydroxy-1-tetralone, the hydroxyl and carbonyl groups would be expected to be key sites of reactivity.

The stability of a molecule can also be assessed by calculating its total energy. mdpi.com By comparing the total energies of different isomers or conformers, the most stable structures can be identified. In the context of this compound, DFT could be used to compare the relative stabilities of tautomers or different orientations of the hydroxyl groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For a flexible molecule like this compound, which contains a non-aromatic ring, multiple low-energy conformations are possible.

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound, including the flexibility of the tetralone ring system and the interactions between the hydroxyl groups and the rest of the molecule. mdpi.combiorxiv.org These simulations can help in understanding how the molecule might interact with biological targets by revealing its accessible conformations. mdpi.comnih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. scielo.bribict.brnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. scielo.bribict.brnih.gov

For this compound, the ¹H NMR spectrum would provide information about the number of different types of protons and their chemical environments. scielo.br For instance, signals in the aromatic region would confirm the presence of the benzene (B151609) ring, while signals for the aliphatic protons would characterize the saturated portion of the tetralone ring. The hydroxyl protons would likely appear as broad singlets, and their chemical shifts could be influenced by hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. d-nb.info The chemical shift of the carbonyl carbon would be a key diagnostic peak.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between atoms. scielo.br COSY would reveal proton-proton couplings, helping to trace the spin systems within the aliphatic ring. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire carbon skeleton and confirming the positions of the hydroxyl and carbonyl groups. scielo.br

A representative set of ¹H NMR data for a dihydroxy-tetralone derivative is presented in the table below. scielo.br

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 4.92 | dd | 7.4, 4.0 |

| H-5 | 7.02 | dt | 7.8, 0.9, 0.9 |

| H-6 | 7.49 | t | 8.0 |

| H-7 | 6.92 | dd | 8.1, 1.0 |

| 8-OH | 12.41 | s |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scielo.bribict.brnih.govwikipedia.org In a typical mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. scielo.br High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS provide information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. researchgate.netspringernature.comnih.gov This technique involves diffracting X-rays off a single crystal of the compound. researchgate.netspringernature.comnih.gov

If this compound were to possess a chiral center, for instance, through substitution on the aliphatic ring, X-ray crystallography could be used to unambiguously determine its absolute stereochemistry. researchgate.netspringernature.comnih.gov The analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the positions of all atoms in the crystal lattice can be determined. ed.ac.uk The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute configuration of a chiral molecule. researchgate.net

Applications of 5,6 Dihydroxy 1 Tetralone in Chemical Sciences Excluding Clinical Uses

Precursor in Organic Synthesis for Complex Molecules

The structurally significant 5,6-dihydroxy-1-tetralone serves as a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of pharmacologically active compounds targeting the central nervous system. The catechol moiety (the two adjacent hydroxyl groups on the aromatic ring) is a critical pharmacophore for interaction with dopamine (B1211576) receptors.

One of the most prominent applications of this tetralone is in the synthesis of selective dopamine D1 receptor agonists. These agonists are crucial tools in neuroscience research to probe the function of the dopamine system, which is implicated in motor control, cognition, and reward pathways. A notable example is the synthesis of A-68930, a potent and selective D1 agonist. While the full synthetic route from this compound is detailed in specialized literature, the core structure of A-68930, (1R,3S)-1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, clearly retains the 5,6-dihydroxy substitution pattern of the parent tetralone. wikipedia.orgtocris.comrndsystems.com The synthesis of such benzopyran-based dopamine agonists highlights the utility of dihydroxytetralones as foundational scaffolds. dntb.gov.uaacs.org

The general class of 2-aminotetralins, which are derivatives accessible from tetralones, are well-established dopamine receptor agonists. acs.org The resolution of 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin has been a subject of study to understand the stereochemical requirements for dopamine agonist activity. rug.nl The conversion of the tetralone to various substituted aminotetralins allows for the exploration of structure-activity relationships (SAR) at different dopamine receptor subtypes (D1, D2, D3). nih.govacs.orgresearchgate.netmdpi.com

The synthetic versatility of the tetralone core is further demonstrated by its use in creating a diverse library of derivatives for pharmacological evaluation. For instance, N-aralkyl substitution of 2-amino-5,6-dihydroxytetralin (B1210388) derivatives has been explored in the development of hypotensive agents. dntb.gov.ua The table below summarizes key complex molecules derived from or related to this compound.

| Precursor/Intermediate | Synthesized Complex Molecule | Application/Significance |

| This compound scaffold | A-68930 | Potent and selective dopamine D1 receptor agonist. wikipedia.orgtocris.comrndsystems.com |

| This compound derivatives | Substituted 2-aminotetralins | Probing dopamine receptor function and SAR. acs.orgnih.gov |

| 5,6-Dihydroxy-2-(N,N-di-n-propylamino)tetralin | Enantiomerically pure aminotetralins | Study of stereochemical requirements for dopamine agonists. rug.nl |

Reagent for Analytical and Biochemical Assays

Development of Fluorescent Dyes and Sensors

The development of fluorescent dyes and sensors is a rapidly advancing field in chemical sciences, with applications ranging from bioimaging to environmental monitoring. While tetralone derivatives are being explored as fluorescent skeletons dntb.gov.ua, and isomers like 5-hydroxy-1-tetralone (B126574) are used as fluorescent labeling agents sigmaaldrich.com, there is a notable lack of specific research on the development of fluorescent dyes and sensors derived directly from this compound. The intrinsic fluorescent properties of this compound itself are not well-documented in the reviewed literature. Although the rigid, bicyclic structure combined with the electron-donating hydroxyl groups suggests potential for fluorescence, this area remains largely unexplored. Future research may focus on harnessing this scaffold for the design of novel fluorophores, potentially for sensing metal ions or biological molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5,6-Dihydroxy-1-tetralone, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis of structurally similar tetralones (e.g., 5,6-dimethoxy-1-tetralone) involves multi-step protocols. For example:

- Bromination : Use of N-bromosuccinimide (NBS) in dry toluene at -78°C under controlled conditions to avoid side reactions .

- Demethylation : Sodium methoxide or similar reagents for methoxy group conversion to hydroxyl groups, requiring precise temperature control .

- Oxidation : High-yield oxidation steps using KMnO₄ in acetonitrile at ambient conditions .

- Critical considerations : Reproducibility hinges on strict adherence to stoichiometric ratios, inert atmospheres, and purification via column chromatography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Storage : Protect from light and store in tightly sealed glass containers at room temperature. Incompatible with strong oxidizers (e.g., peroxides) .

- Spill management : Collect spilled material in inert containers, avoid water rinsing, and dispose of as hazardous waste .

Q. How does environmental pH or temperature affect the stability of this compound?

- Answer :

- Light sensitivity : Degradation occurs under direct UV/visible light, producing hazardous gases (CO, CO₂). Store in amber glass and conduct reactions in dark conditions .

- Thermal stability : Avoid temperatures >40°C; decomposition risks increase with prolonged heat exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives while minimizing toxic byproducts?

- Answer :

- Catalyst selection : Replace rhodium or ionic liquids with copper(I) iodide in methanol, which improves yield (up to 85%) and reduces toxicity .

- Solvent systems : Use dichloromethane or acetonitrile for polar intermediates, ensuring efficient mixing and phase separation .

- Byproduct mitigation : Implement inline FTIR or HPLC monitoring to track reaction progress and halt processes before side reactions dominate .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for this compound analogs?

- Answer :

- Cross-validation : Compare data with synthesized standards (e.g., 6-hydroxy-2-tetralone) and use deuterated solvents to eliminate solvent peaks in NMR .

- Advanced techniques : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for structural elucidation .

Q. What experimental designs assess the reactivity of this compound under varying oxidative or photolytic conditions?

- Answer :

- Photostability assays : Expose samples to UV light (254–365 nm) in quartz cuvettes and monitor degradation via UV-Vis spectroscopy at timed intervals .

- Oxidative profiling : Treat the compound with H₂O₂ or TBHP (tert-butyl hydroperoxide) and analyze products using GC-MS to identify reactive sites .

Q. How can researchers validate analytical methods (e.g., HPLC, TLC) for quantifying this compound in complex mixtures?

- Answer :

- Calibration curves : Prepare standard solutions (0.1–100 µg/mL) and validate linearity (R² >0.99) across triplicate runs .

- Recovery studies : Spike known concentrations into matrices (e.g., cell lysates) and calculate recovery rates (85–115% acceptable) .

- Reproducibility : Interday and intraday precision tests with ≤5% RSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.